molecular formula C13H20O9 B12068189 Methyl 2,4,6-tri-O-acetyl-b-D-glucopyranoside

Methyl 2,4,6-tri-O-acetyl-b-D-glucopyranoside

Cat. No.: B12068189
M. Wt: 320.29 g/mol
InChI Key: LKFNEACJFKRTHV-UHFFFAOYSA-N
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Description

Methyl 2,4,6-tri-O-acetyl-b-D-glucopyranoside is a derivative of glucose, specifically a glucopyranoside, where the hydroxyl groups at positions 2, 4, and 6 are acetylated. This compound is often used in organic synthesis and carbohydrate chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,4,6-tri-O-acetyl-b-D-glucopyranoside typically involves the acetylation of methyl b-D-glucopyranoside. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure uniform acetylation. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4,6-tri-O-acetyl-b-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2,4,6-tri-O-acetyl-b-D-glucopyranoside has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,4,6-tri-O-acetyl-b-D-glucopyranoside involves its interaction with enzymes and other biological molecules. The acetyl groups can be cleaved by esterases, releasing the active glucopyranoside. This compound can then participate in various biochemical pathways, including glycolysis and glycosylation reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,4,6-tri-O-acetyl-b-D-glucopyranoside is unique due to its specific acetylation pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in selective synthetic applications and as a model compound in carbohydrate research.

Properties

IUPAC Name

(3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O9/c1-6(14)19-5-9-11(20-7(2)15)10(17)12(21-8(3)16)13(18-4)22-9/h9-13,17H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFNEACJFKRTHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC)OC(=O)C)O)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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